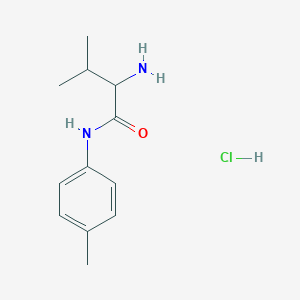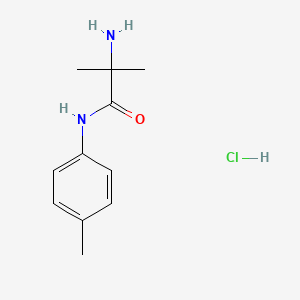
2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride
説明
“2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride” is a chemical compound with the molecular formula C10H14N2O.ClH . It is also known as N-(4-amino-2-methylphenyl)propanamide hydrochloride . It is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride” consists of a propanamide backbone with a methyl group on the second carbon, an amino group on the fourth carbon, and a methylphenyl group attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis
The molecular weight of “2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride” is 214.69 g/mol . It has a topological polar surface area of 55.1 Ų . The compound is a powder at room temperature .科学的研究の応用
Antibacterial Activity
The synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide has led to compounds with notable antibacterial activity. For instance, some synthesized compounds exhibited significant activity against Rhizobium radiobacter (Tumosienė et al., 2012).
Kinetics and Mechanism Studies
Investigations into the kinetics and mechanism of the formation and decomposition of imidazolin-4-ones from 2-(N-benzoylamino)alkanamides have contributed to a deeper understanding of chemical reactions in aqueous mediums. This research provides valuable insights into the behavior of similar compounds (Sedlák et al., 1999).
Mass Spectral Behavior
Studies on the mass spectral behavior of 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide and similar compounds have improved our understanding of their molecular behavior, which is crucial for various scientific applications (Mallen, Cort, & Cockerill, 1979).
Potential in Malaria Treatment
Research into aminoacetamide scaffolds has identified compounds with low-nanomolar activity against the malaria parasite, suggesting potential applications in malaria treatment. Although challenges in solubility and stability were noted, the potency and selectivity of these compounds are promising (Norcross et al., 2019).
Analgesic Activity
A study on N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides revealed that specific compounds exhibited strong analgesic activity in animal models. This research is significant for developing new pain relief medications (Kim et al., 2012).
Muscle Relaxant and Anticonvulsant Activities
N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives were found to possess selective muscle relaxant and anticonvulsant activities. This research could guide the development of new therapeutics for muscle-related conditions and seizures (Tatee et al., 1986).
Anti-Prostatic Carcinoma Drug Studies
Quantum chemical studies on bicalutamide, a drug used for prostate cancer treatment, showed insights into its molecular properties. Understanding these properties helps in the design of more effective cancer treatments (Otuokere & Amaku, 2015).
Antimicrobial Properties
Research has shown that certain 3-(4-acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides exhibit significant antibacterial and antifungal properties. This indicates potential uses in combating microbial infections (Baranovskyi et al., 2018).
Drug Metabolism Studies
Studies on the metabolism of drugs like LY451395, a biaryl-bis-sulfonamide, using microbial-based surrogate biocatalytic systems have provided valuable information on drug metabolism pathways. Such knowledge is crucial for drug development and safety evaluation (Zmijewski et al., 2006).
Pharmacokinetics in Preclinical Studies
Investigations into the pharmacokinetics and metabolism of compounds like S-1 in rats have helped in understanding how drugs are absorbed, distributed, metabolized, and excreted. This information is vital for assessing drug efficacy and safety (Wu et al., 2006).
Solubility Studies
Research on the solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures provides essential data for pharmaceutical formulation and chemical processing (Pascual et al., 2017).
Safety And Hazards
The safety information for “2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
2-amino-2-methyl-N-(4-methylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8-4-6-9(7-5-8)13-10(14)11(2,3)12;/h4-7H,12H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXMZCAPKDZICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




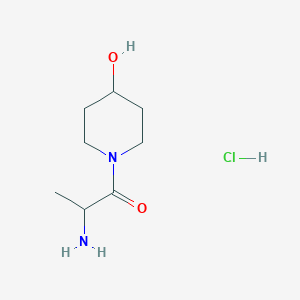
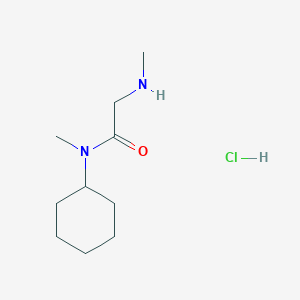
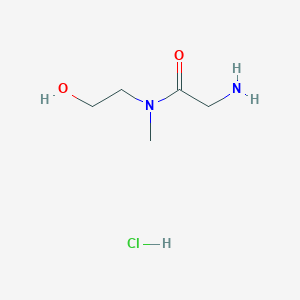
 methanone hydrochloride](/img/structure/B1398356.png)
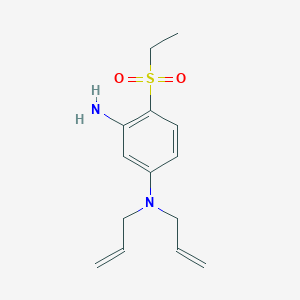
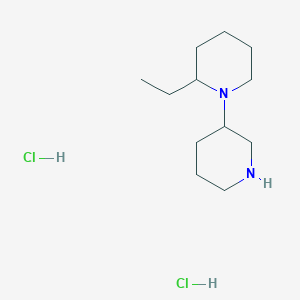
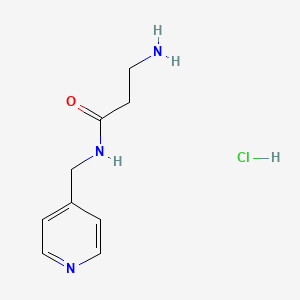
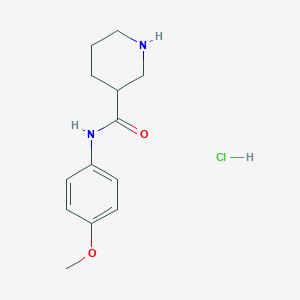
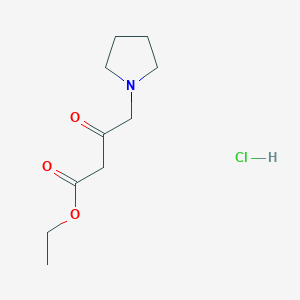
![6-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1398366.png)
